molecular formula C15H9ClN4 B5729222 5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline

5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B5729222
M. Wt: 280.71 g/mol
InChI Key: HWSNPVWJPSSDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline is not fully understood. However, it has been reported to inhibit the activity of various enzymes by binding to their active sites. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Further studies are required to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of various viruses and bacteria. In addition, it has been shown to possess anti-inflammatory and analgesic activities. Further studies are required to explore the full range of biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It has also been found to exhibit potent biological activities at low concentrations. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous systems. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the research on 5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline. One direction is to explore its potential as a lead compound for the development of novel drugs with improved pharmacological properties. Another direction is to elucidate its mechanism of action and explore its full range of biochemical and physiological effects. Further studies are also required to optimize the synthesis method and improve the yield and purity of the product. Overall, 5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline has the potential to serve as a valuable tool for scientific research in various fields.

Synthesis Methods

Several methods have been reported for the synthesis of 5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline. One of the most commonly used methods is the reaction of 4-chlorobenzonitrile with 2-aminobenzonitrile in the presence of copper(I) iodide and potassium carbonate. Another method involves the reaction of 2-aminobenzonitrile with 4-chloro-3-nitrobenzoic acid in the presence of sodium hydride and DMF. The yield and purity of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial activities. It has also been found to possess potent inhibitory activity against various enzymes such as tyrosine kinases, phosphodiesterases, and cyclooxygenases. Due to its unique structure, this compound has the potential to serve as a lead compound for the development of novel drugs with improved pharmacological properties.

properties

IUPAC Name

5-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4/c16-11-7-5-10(6-8-11)14-18-13-4-2-1-3-12(13)15-19-17-9-20(14)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSNPVWJPSSDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=CN3C(=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

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